molecular formula C13H16ClN3O2 B15279128 Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

Cat. No.: B15279128
M. Wt: 281.74 g/mol
InChI Key: XKDZHPLUYLBILL-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. Industrial production methods may involve the use of deep eutectic solvents (DES) to provide a benign environment, high yield, and scalable production .

Chemical Reactions Analysis

Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

InChI

InChI=1S/C13H16ClN3O2/c1-5-19-12(18)13(3,4)9-7-10(14)17-11(15-9)6-8(2)16-17/h6-7H,5H2,1-4H3

InChI Key

XKDZHPLUYLBILL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC2=CC(=NN2C(=C1)Cl)C

Origin of Product

United States

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